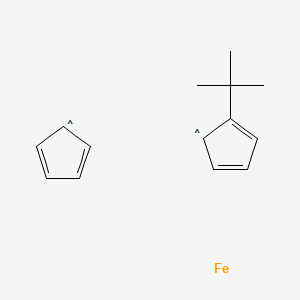
t-Butylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C14H18Fe . It consists of a ferrocene core, where an iron atom is sandwiched between two cyclopentadienyl rings, with a tert-butyl group attached to one of the rings. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butylferrocene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of ferrocene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of ferrocene with tert-butyl magnesium chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
t-Butylferrocene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Reduced ferrocene derivatives.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
t-Butylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of t-Butylferrocene involves its ability to undergo redox reactions, which makes it useful in various catalytic processes. The iron center in this compound can alternate between different oxidation states, facilitating electron transfer reactions. This property is exploited in applications such as electrocatalysis and redox flow batteries .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound without the tert-butyl group.
Ethylferrocene: Similar structure with an ethyl group instead of a tert-butyl group.
Vinylferrocene: Contains a vinyl group attached to the cyclopentadienyl ring.
Uniqueness
t-Butylferrocene is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it more resistant to certain reactions compared to its simpler counterparts like ferrocene and ethylferrocene .
Properties
Molecular Formula |
C14H18Fe |
|---|---|
Molecular Weight |
242.14 g/mol |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H; |
InChI Key |
DOUYOVFHQKVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)


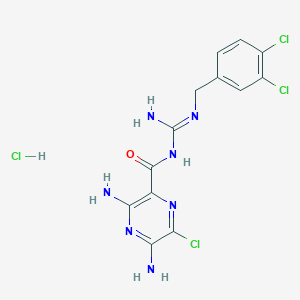

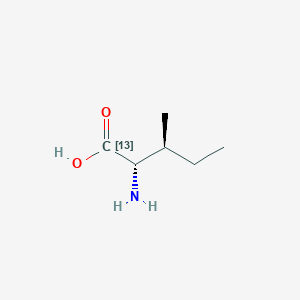

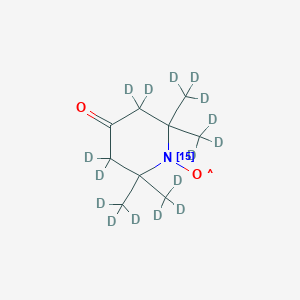
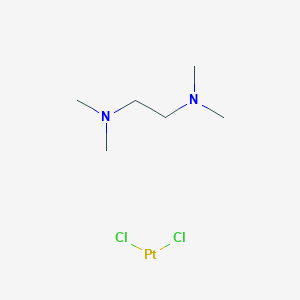
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)




